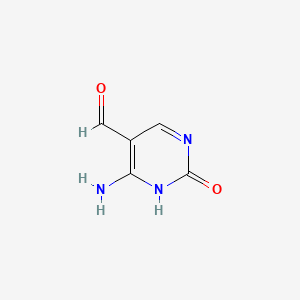

5-Formylcytosine

Vue d'ensemble

Description

5-Formylcytosine, also known as 5fC, is a rare base found in mammalian DNA and thought to be involved in active DNA demethylation . It can be a stable DNA modification in mammals and alters the structure of the DNA double helix .

Synthesis Analysis

5fC is formed by oxidation of 5-Hydroxymethylcytosine (5hmC) a reaction mediated by TET enzymes . There are methods for whole-genome analysis of 5fC based on selective chemical labeling of 5fC and subsequent C-to-T transition during PCR .

Molecular Structure Analysis

The 5-formyl group is located in the same plane as the cytosine base and forms an intra-residue hydrogen bond with the amino group in the N4 position . This modification increases the base stacking between the 5fC and the neighboring bases while not causing significant global and local structure perturbations .

Chemical Reactions Analysis

5fC can be effectively fluorogenically labeled by hydrazine, amine, amidoxyl, and indole derivatives . The loss of the exocyclic 4-amino group in 5fC causes the incorporation of dATP through base pairing with the generated nucleobase during polymerase extension .

Physical And Chemical Properties Analysis

5fC has a molecular formula of C5H5N3O2 . It is broadly distributed across the mammalian genome, although it is much more rarely occurring . The specific concentration values vary significantly depending on the cell type .

Applications De Recherche Scientifique

Base Pairing and Structural Insights in RNA Duplex

- Application Summary: The 5-Formylcytosine (5fC) is a natural nucleotide found in the mitochondrial tRNA of many species, including humans. It has been detected as the oxidative product of 5-methylcytidine (m5C) through 5-hydroxymethylcytidine (hm5C) in total RNA of mammalian cells . This indicates that these cytosine derivatives in RNA might play important epigenetic roles similar to DNA.

- Methods of Application: The base pairing specificity of 5fC in different RNA duplex contexts was studied. Three high-resolution crystal structures of an octamer RNA duplex were solved under three crystallization conditions with different buffers and pH values .

- Results: The 5-formyl group was found to increase duplex thermal stability and enhance base pairing specificity. The 5-formyl group is located in the same plane as the cytosine base and forms an intra-residue hydrogen bond with the amino group in the N4 position .

Quantification of Site-Specific 5-Formylcytosine

- Application Summary: The precise sensing of 5fC is significant because it not only determines the nucleosome organization that regulates gene expression but also acts as a potential epigenetic marker for cancers .

- Methods of Application: The method integrates Peptide Nucleic Acid-Clamped Ligation with Loop-Mediated Isothermal Amplification .

Detection of 5-Formylcytosine in DNA

- Application Summary: 5-Formylcytosine (5fC) and 5-Formyluracil in DNA can be detected using specific chemical methods .

- Methods of Application: 5-Methylcytosine (5mC) is irradiated by 60 Co to yield 5fC. 2- (5-chlorobenzo [d]thiazol-2-yl) acetonitrile (CBAN) can selectively react with 5fC via intramolecular cyclization with cyano reagents in CBAN and 4′-amino and 5′-formyl groups in 5fC to yield a fluorescent nucleobase .

Safety And Hazards

Propriétés

IUPAC Name |

6-amino-2-oxo-1H-pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1-2H,(H3,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSISDGOVSHJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336487 | |

| Record name | 5-Formylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Formylcytosine | |

CAS RN |

4425-59-6 | |

| Record name | 5-Formylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

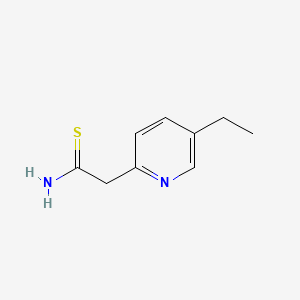

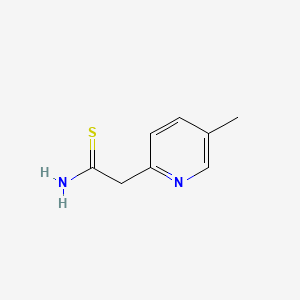

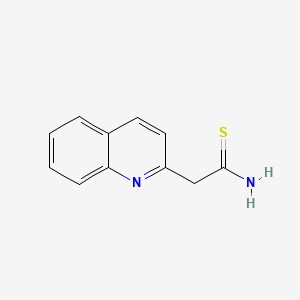

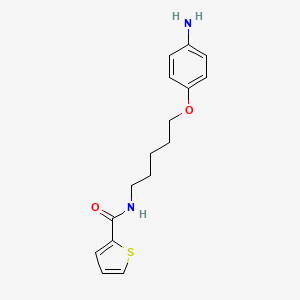

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

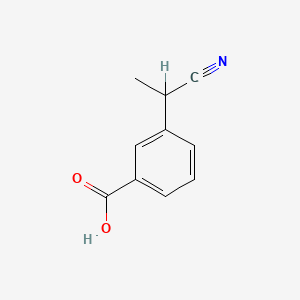

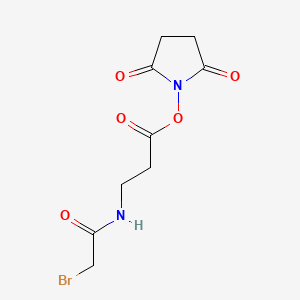

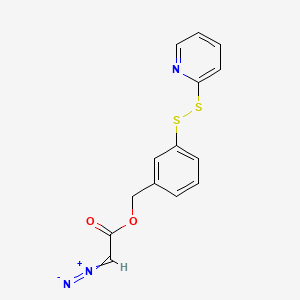

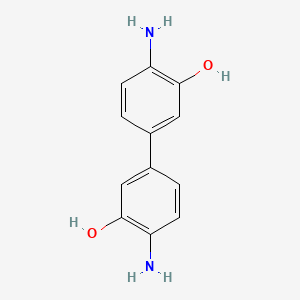

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[3-(Hydroxymethyl)phenyl]acetamide](/img/structure/B1664591.png)